Target Engagement: PI3K/mTOR Pathway Inhibition (Inconclusive)
A structurally related analog, 1-(2,6-difluorophenyl)-3-{[4-(morpholin-4-yl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]methyl}urea, demonstrated potent inhibition in the PI3K/mTOR pathway with cellular IC50 values of 17 nM (pPKB S473) and 61 nM (pS6 S235/236), and a PI3K Ki of <7 nM . This establishes a strong class-level inference for the potential of triazine-urea derivatives in this pathway. However, these specific quantitative results cannot be extrapolated to the target compound 1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(3-methoxyphenyl)urea without confirmatory data, as different substituents are known to drastically alter kinase selectivity.
| Evidence Dimension | PI3K/mTOR pathway inhibition |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | 1-(2,6-difluorophenyl)-3-{[4-(morpholin-4-yl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]methyl}urea (IC50: 17 nM for pPKB S473; Ki <7 nM for PI3K) |
| Quantified Difference | Not calculable |
| Conditions | Cellular assay measuring pPKB S473 and pS6 S235/236; PI3K biochemical assay |
Why This Matters
This demonstrates that the triazine-urea class can be optimized for kinase inhibition, but selecting this specific compound for PI3K/mTOR work without its own quantitative profile carries a high risk of inactivity or off-target effects.
